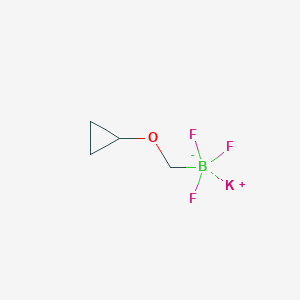

Potassium (cyclopropoxymethyl)trifluoroborate

概要

説明

Potassium (cyclopropoxymethyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and utility in cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of potassium (cyclopropoxymethyl)trifluoroborate typically involves the reaction of cyclopropoxymethylboronic acid with potassium hydrogen fluoride (KHF) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain consistent reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve the desired quality .

化学反応の分析

Types of Reactions

Potassium (cyclopropoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to cross-coupling reactions.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (cyclopropoxymethyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The use of trifluoroborate salts has been shown to enhance reaction yields and provide greater stability during synthesis.

- Case Study : A recent study demonstrated the successful coupling of potassium cyclopropyltrifluoroborate with aryl halides using palladium catalysts, yielding significant amounts of desired products while maintaining stereochemical integrity .

| Reaction Conditions | Catalyst | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄, K₃PO₄ | 2 mol % | 85 |

| Pd(OAc)₂, KHF₂ | 3 mol % | 90 |

Alkyl Transfer Reactions

This compound has also been explored for its ability to facilitate difficult alkyl transfer reactions. This application is particularly valuable in synthesizing complex organic molecules where traditional methods may fail.

- Research Insight : The compound has been employed in one-pot synthesis protocols that allow for the sequential addition of multiple alkyl groups, showcasing its efficiency in building complex molecular architectures .

Synthesis of Cyclopropyl Substituted Compounds

The cyclopropyl group is prevalent in many biologically active molecules. The use of this compound enables chemists to introduce cyclopropyl moieties into larger structures effectively.

- Example Application : In one study, researchers synthesized cyclopropyl-substituted products from allylic alcohols through a series of cross-coupling reactions involving potassium cyclopropyltrifluoroborate and various aryl bromides .

Advantages Over Traditional Boronic Acids

The distinct advantages of using this compound over traditional boronic acids include:

作用機序

The mechanism by which potassium (cyclopropoxymethyl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence of events leads to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction .

類似化合物との比較

Similar Compounds

- Potassium cyclopropyltrifluoroborate

- Potassium (cyclopropylmethyl)trifluoroborate

- Potassium (cyclopropylmethoxy)trifluoroborate

Uniqueness

Potassium (cyclopropoxymethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity patterns compared to other similar compounds. Its stability and ease of handling make it a preferred choice in many synthetic applications, particularly in cross-coupling reactions where it offers high yields and selectivity .

生物活性

Potassium (cyclopropoxymethyl)trifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Overview of this compound

Potassium trifluoroborates are a class of organoboron compounds known for their stability and reactivity in various chemical transformations. The specific compound of interest, this compound, is synthesized from corresponding boronic acids and is notable for its unique cyclopropyl group, which may influence its biological interactions.

Pharmacological Properties

-

Antinociceptive Effects :

- A study on potassium thiophene-3-trifluoroborate (closely related to this compound) demonstrated significant antinociceptive effects when administered to mice. The compound reduced pain induced by acetic acid at doses as low as 5 mg/kg. The mechanism appears to involve α2-adrenergic and serotonergic receptors, indicating potential pathways for pain modulation .

-

Toxicological Profile :

- Toxicological evaluations indicated that oral administration of potassium thiophene-3-trifluoroborate did not significantly alter liver or kidney function markers compared to controls. Parameters such as aspartate aminotransferase, alanine aminotransferase, urea, and creatinine levels remained stable across different dosages .

- Receptor Interaction :

Study on Organotrifluoroborates

A study focusing on organotrifluoroborates highlighted their role as competitive inhibitors in enzymatic reactions. The findings suggest that compounds like this compound could be developed further as therapeutic agents targeting specific enzymes involved in disease processes .

Computational Predictions

Using computational tools such as PASS and PharmaExpert, researchers have evaluated the potential biological activities of various organotrifluoroborates, including this compound. These tools predict multiple pharmacotherapeutic effects and mechanisms of action based on structural formulas, suggesting a broad spectrum of potential activities .

Data Table: Biological Activity Summary

| Activity | Effect | Dosage | Mechanism |

|---|---|---|---|

| Antinociceptive | Pain reduction | 5 mg/kg and above | α2-adrenergic & serotonergic |

| Toxicity | No significant liver/kidney damage | 25, 50, 100 mg/kg | N/A |

| Enzyme Inhibition | Competitive inhibition | N/A | Hydrogen bonding at active site |

特性

IUPAC Name |

potassium;cyclopropyloxymethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNOKQLMPAMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。